N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]benzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide is a benzimidazole derivative . Benzimidazole derivatives have been studied for their significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of N-benzimidazol-2yl benzamide analogues involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues . These analogues were assessed for activation of human glucokinase (GK) and molecular docking investigations were carried out to predict the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(16-8-2-1-3-9-16)25-20(14-15-7-6-10-17(13-15)26(28)29)21-23-18-11-4-5-12-19(18)24-21/h1-14H,(H,23,24)(H,25,27)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSTTXNMOCCKC-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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